1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile
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Overview
Description
1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile is a complex organic compound with a unique structure that incorporates multiple functional groups and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile involves multiple steps, including the formation of the benzothiepino and naphthyridine rings. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of these complex structures. For example, the use of palladium catalysts in a Sonogashira reaction can be employed to form key intermediates .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiepino and naphthyridine derivatives, which share structural features with 1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile. Examples include:
- Benzothiadiazine-1,1-dioxide derivatives
- Indole derivatives
- Thiadiazole derivatives
Uniqueness
The uniqueness of this compound lies in its complex structure, which incorporates multiple functional groups and heterocyclic rings.
Properties
CAS No. |
72670-25-8 |
---|---|
Molecular Formula |
C19H16N4O2S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
16-amino-15,19-dimethyl-14,18-dioxo-8-thia-15,19-diazatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2,4,6,12,16-hexaene-13-carbonitrile |
InChI |
InChI=1S/C19H16N4O2S/c1-22-16-10-5-3-4-6-13(10)26-8-7-11(16)14-12(9-20)18(24)23(2)17(21)15(14)19(22)25/h3-6H,7-8,21H2,1-2H3 |
InChI Key |
VBILWVCONRHBHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCSC3=CC=CC=C32)C4=C(C(=O)N(C(=C4C1=O)N)C)C#N |
Origin of Product |
United States |
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